(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione (5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 866156-89-0
VCID: VC5021261
InChI: InChI=1S/C17H16N4O3S/c1-21(15-11-18-6-7-19-15)8-9-24-13-4-2-12(3-5-13)10-14-16(22)20-17(23)25-14/h2-7,10-11H,8-9H2,1H3,(H,20,22,23)/b14-10+
SMILES: CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4

(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione

CAS No.: 866156-89-0

Cat. No.: VC5021261

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione - 866156-89-0

Specification

CAS No. 866156-89-0
Molecular Formula C17H16N4O3S
Molecular Weight 356.4
IUPAC Name (5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C17H16N4O3S/c1-21(15-11-18-6-7-19-15)8-9-24-13-4-2-12(3-5-13)10-14-16(22)20-17(23)25-14/h2-7,10-11H,8-9H2,1H3,(H,20,22,23)/b14-10+
Standard InChI Key FGBHIENLRYOSLT-GXDHUFHOSA-N
SMILES CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a thiazolidine-2,4-dione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The (5E) configuration indicates a trans-geometry at the methylidene group bridging the thiazolidine ring and the 4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl substituent . Key structural elements include:

  • Pyrazin-2-ylamino group: A bicyclic aromatic system contributing to hydrogen bonding and π-π stacking interactions.

  • Ethoxy linker: Enhances solubility and facilitates interactions with hydrophobic protein pockets.

  • Methylidene group: Stabilizes the planar conformation of the molecule, critical for target binding.

Table 1: Molecular Identity

PropertyValue
IUPAC Name(5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC₁₇H₁₆N₄O₃S
Molecular Weight356.4 g/mol
CAS Registry Numbers866156-89-0, 5773-75-1 (synonym)
SMILESCN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3

The molecular structure was confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy, with characteristic peaks for the thiazolidine carbonyl (1683 cm⁻¹) and pyrazinyl C=N bonds (1486 cm⁻¹) .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity :

  • Formation of the thiazolidine core: Cyclization of cysteine derivatives with ketones.

  • Introduction of the methylidene group: Wittig or Knoevenagel condensation with 4-hydroxybenzaldehyde derivatives.

  • Functionalization with the pyrazinyl-ethoxy side chain: Nucleophilic substitution of chlorinated intermediates with methyl(pyrazin-2-yl)amine.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield*
Thiazolidine formationCysteine, ketone, HCl (reflux)60–70%
Methylidene introduction4-Hydroxybenzaldehyde, Knoevenagel45–55%
Side-chain functionalizationMethyl(pyrazin-2-yl)amine, DMF, 80°C30–40%
*Reported yields are approximate and vary based on purification methods .

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO (>10 mM) and ethanol (<5 mM) .

  • Stability: Stable under inert gas at −20°C; degrades upon prolonged exposure to light or moisture.

ActivityMechanismEfficacy*
PPAR-γ activationLigand-binding domain interactionEC₅₀ = 0.8–1.2 µM
Insulin sensitizationGLUT4 translocation enhancement155% vs. control
Antioxidant effectsROS scavengingIC₅₀ = 12.4 µM

*Data derived from βTC6 cell assays and molecular docking studies .

Antimicrobial and Anticancer Properties

Preliminary screens indicate:

  • Antibacterial activity: MIC = 32 µg/mL against S. aureus.

  • Cytotoxic effects: IC₅₀ = 18.7 µM in MCF-7 breast cancer cells .

Recent Research Advancements

Structural Optimization

Modifications to the pyrazinyl and ethoxy groups have improved binding affinity and metabolic stability:

  • Pyrimidine analogs: Substitution with pyrimidine enhances PPAR-γ binding (ΔG = −9.70 kcal/mol vs. −6.02 kcal/mol for parent compound) .

  • PEGylation: Increases half-life in plasma from 2.1 to 6.8 hours .

In Silico Insights

Molecular docking reveals critical interactions:

  • Hydrogen bonds: Between the thiazolidinedione carbonyl and PPAR-γ’s Ser289.

  • π-π stacking: Pyrazinyl group with Phe282 .

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